Bicyclo[4.1.0]heptane-7-sulfonyl Chloride: Structural Dynamics and Synthetic Utility
Bicyclo[4.1.0]heptane-7-sulfonyl Chloride: Structural Dynamics and Synthetic Utility
This guide provides an in-depth technical analysis of Bicyclo[4.1.0]heptane-7-sulfonyl chloride , a specialized cyclopropane-fused sulfonyl chloride used primarily as a scaffold in medicinal chemistry for the synthesis of conformationally restricted sulfonamides.
Executive Summary
Bicyclo[4.1.0]heptane-7-sulfonyl chloride (CAS: 2172474-45-0) is a bicyclic building block characterized by a "norcarane" core—a cyclohexane ring fused to a cyclopropane ring.[1][2] The sulfonyl chloride functional group at the 7-position (the bridgehead carbon) imparts high electrophilicity, making it a critical intermediate for introducing the bicyclo[4.1.0]heptane motif into pharmaceutical candidates. This scaffold is valued for its ability to restrict the conformational freedom of attached pharmacophores, potentially improving binding affinity and metabolic stability compared to flexible alkyl chains.
Chemical Identity and Structural Analysis[3][4][5]
The molecule consists of a bicyclo[4.1.0]heptane skeleton where the sulfonyl chloride group is attached to the apical carbon (C7) of the cyclopropane ring.
Core Identifiers
| Property | Detail |
| IUPAC Name | Bicyclo[4.1.0]heptane-7-sulfonyl chloride |
| Common Name | 7-Chlorosulfonylnorcarane |
| CAS Number | 2172474-45-0 |
| Molecular Formula | C₇H₁₁ClO₂S |
| Molecular Weight | 194.68 g/mol |
| SMILES | O=S(=O)(Cl)C1C2CCCCC12 |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
Stereochemical Configuration (Exo vs. Endo)
The 7-position of the bicyclo[4.1.0]heptane system exhibits stereoisomerism. The substituent can be oriented either exo (cis to the bridgehead hydrogens, pointing away from the cyclohexane ring) or endo (trans to the bridgehead hydrogens, pointing toward the cyclohexane ring).
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Exo-Isomer: Thermodynamically favored due to minimal steric repulsion between the sulfonyl group and the axial hydrogens of the cyclohexane ring.
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Endo-Isomer: Sterically congested; the sulfonyl group clashes with the C3/C4 axial hydrogens, making this isomer less stable and more difficult to synthesize.
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Implication: Commercial supplies and standard synthetic routes typically yield the exo isomer or an exo-enriched mixture.
Synthesis and Production Protocols
Direct chlorosulfonation of bicyclo[4.1.0]heptane is not viable due to the sensitivity of the cyclopropane ring to strong acids (electrophilic ring opening). The most robust synthetic pathway involves the Grignard-Sulfur Dioxide-NCS method, starting from cyclohexene.
Synthetic Pathway Logic
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Cyclopropanation: Cyclohexene is converted to 7,7-dibromobicyclo[4.1.0]heptane via carbene addition.
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Reduction: Selective reduction yields 7-bromobicyclo[4.1.0]heptane.
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Metallation & Insertion: Formation of the Grignard reagent followed by SO₂ capture.
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Oxidative Chlorination: Conversion of the sulfinate salt to the sulfonyl chloride.
Detailed Experimental Protocol
Step 1: Synthesis of 7-Bromobicyclo[4.1.0]heptane
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Reagents: Cyclohexene, Bromoform (CHBr₃), NaOH (50%), TEBA (Phase Transfer Catalyst), then Tri-n-butyltin hydride (Bu₃SnH).
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Procedure:
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Generate 7,7-dibromonorcarane by stirring cyclohexene with bromoform and 50% NaOH/TEBA at 0°C to RT. (Yield: >80%).
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Reduce the dibromide using Bu₃SnH (1.1 eq) and AIBN (cat.) in refluxing benzene/toluene. This radically mediated reduction typically favors the formation of the endo-bromide kinetically, but thermodynamic equilibration or alternative reduction methods (e.g., Zn/AcOH) can access the exo-bromide .
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Note: For the subsequent Grignard step, the exo-bromide is preferred due to steric accessibility.
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Step 2: Conversion to Sulfonyl Chloride (The Grignard-SO₂ Route)
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Reagents: Magnesium turnings, THF (anhydrous), Sulfur Dioxide (SO₂ gas), N-Chlorosuccinimide (NCS).[3]
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Protocol:
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Grignard Formation: In a flame-dried flask under Argon, react 7-bromobicyclo[4.1.0]heptane (10 mmol) with Mg turnings (12 mmol) in THF (20 mL). Initiate with a crystal of iodine. Reflux for 1 hour to ensure complete formation of bicyclo[4.1.0]heptan-7-ylmagnesium bromide.
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SO₂ Insertion: Cool the Grignard solution to -20°C. Bubble dry SO₂ gas into the mixture for 15 minutes. The mixture will thicken as the magnesium sulfinate salt precipitates. Warm to RT and stir for 30 mins.
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Oxidative Chlorination: Cool the mixture to 0°C. Add N-Chlorosuccinimide (NCS) (11 mmol) portion-wise. Stir for 1 hour.
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Workup: Dilute with diethyl ether, wash with water and brine. Dry over MgSO₄ and concentrate in vacuo.
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Purification: Flash chromatography (Hexanes/EtOAc) or vacuum distillation (if liquid).
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Visualization of Synthesis Workflow
Caption: Step-wise synthetic pathway from cyclohexene to bicyclo[4.1.0]heptane-7-sulfonyl chloride via the Grignard-sulfinate method.
Chemical Reactivity and Handling
Reactivity Profile
The sulfonyl chloride moiety is highly electrophilic, reacting readily with nucleophiles. However, the adjacent cyclopropane ring introduces unique stability concerns.
| Reaction Type | Reagent | Product | Mechanism/Notes |
| Sulfonamidation | Primary/Secondary Amines | Sulfonamides | Nucleophilic acyl substitution. Base required (TEA/DIPEA) to scavenge HCl. |
| Esterification | Alcohols | Sulfonate Esters | Requires pyridine or DMAP catalysis. |
| Hydrolysis | Water/OH⁻ | Sulfonic Acid | Slow hydrolysis in water; rapid in basic media. |
| Friedel-Crafts | Arenes/AlCl₃ | Sulfones | Risk: Lewis acids (AlCl₃) may trigger cyclopropane ring opening or rearrangement. |
Stability and Ring Strain
The bicyclo[4.1.0]heptane system possesses significant ring strain (~27 kcal/mol from the cyclopropane).
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Acid Sensitivity: Strong protic acids can protonate the cyclopropane ring, leading to ring opening to form cycloheptenyl or methyl-cyclohexenyl derivatives.
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Protocol Adjustment: When reacting the sulfonyl chloride with amines, avoid acidic workups . Use buffered aqueous washes or basic extraction.
Reactivity Decision Tree
Caption: Reactivity logic for functionalizing the sulfonyl chloride core while maintaining ring integrity.
Applications in Medicinal Chemistry
Conformational Restriction
In drug design, replacing a flexible ethyl or propyl chain with a bicyclo[4.1.0]heptane unit restricts the conformational space of the molecule. This "rigidification" can:
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Lock Bioactive Conformations: Pre-organize the molecule to bind to a receptor pocket, reducing the entropic penalty of binding.
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Metabolic Blocking: The cyclopropane ring usually resists CYP450 oxidation better than a standard methylene chain, potentially extending half-life.
Therapeutic Areas
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GPCR Ligands: Bicyclo[4.1.0]heptane derivatives have been explored as antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCHR1) for obesity treatment. The 7-sulfonyl moiety serves as a linker to polar heteroaryl groups.
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Glutamate Transporter Inhibitors: Analogs of conformationally restricted glutamate use this scaffold to map the spatial requirements of the transporter active site.
Safety and References
Handling Precautions
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Corrosive: Causes severe skin burns and eye damage. Reacts with moisture to release HCl gas.
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Moisture Sensitive: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
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PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work in a fume hood.
References
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ChemicalBook. Cyclopropanesulfonyl chloride synthesis and properties. Retrieved from
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Vertex AI Search. Synthesis of bicyclo[4.1.0]heptane derivatives. (See Snippet 1.1: Bioorg. Med. Chem. Lett. 2007).[4]
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PubChem. Bicyclo[4.1.0]heptane-7-sulfonyl chloride (Compound Summary). Retrieved from
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EnamineStore. Catalog entry for Bicyclo[4.1.0]heptane-7-sulfonyl chloride (CAS 2172474-45-0).[1][2] Retrieved from
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Master Organic Chemistry. Cyclopropanation of Alkenes: Mechanisms and Stereochemistry. Retrieved from
